2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-(Morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound combines a morpholine sulfonyl group with a hexahydroisoindole dione framework, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(morpholinosulfonyl)benzaldehyde. This intermediate is then subjected to a cyclization reaction with hexahydro-1H-isoindole-1,3(2H)-dione under acidic or basic conditions to form the final product.
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Preparation of 4-(morpholinosulfonyl)benzaldehyde
Reagents: Morpholine, sulfuryl chloride, benzaldehyde.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
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Cyclization Reaction
Reagents: 4-(morpholinosulfonyl)benzaldehyde, hexahydro-1H-isoindole-1,3(2H)-dione.
Conditions: The reaction mixture is heated under reflux in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Functionalized morpholine derivatives.
Scientific Research Applications
2-(4-(Morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The morpholine sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the isoindole dione framework provides structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione: shares similarities with other sulfonyl-containing isoindole derivatives, such as:
Uniqueness
The presence of the morpholine ring in this compound imparts unique chemical properties, such as increased solubility and the ability to form specific interactions with biological targets. This makes it distinct from other similar compounds and enhances its potential in various applications.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-17-15-3-1-2-4-16(15)18(22)20(17)13-5-7-14(8-6-13)26(23,24)19-9-11-25-12-10-19/h5-8,15-16H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCLSQLETYCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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